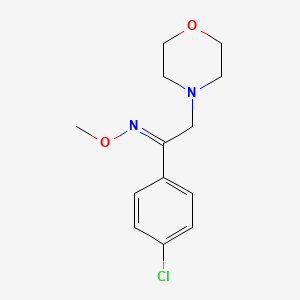

1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom

Mechanism of Action

Target of Action

It’s known that many oximes, which this compound is a type of, have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Mode of Action

The compound 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime, as an oxime, forms in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .

Biochemical Pathways

Many oximes have been shown to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), serine/threonine kinases glycogen synthase kinase 3 α/β (gsk-3α/β), aurora a, b-raf, chk1, death-associated protein-kinase-related 2 (drak2), phosphorylase kinase (phk), serum and glucocorticoid-regulated kinase (sgk), janus tyrosine kinase (jak), and multiple receptor and non-receptor tyrosine kinases .

Result of Action

Many oximes have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-morpholino-1-ethanone with methoxyamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound or nitrile oxide under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The oxime group can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The oxime group can be hydrolyzed to the corresponding ketone and hydroxylamine under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug design and discovery.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups allow for the construction of diverse chemical structures, making it useful in synthetic organic chemistry.

Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential therapeutic benefits. Studies may include its role as an enzyme inhibitor or its interaction with cellular receptors.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials, where its unique properties contribute to the development of new products and technologies.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime can be compared with other oxime derivatives and related compounds, such as:

Pralidoxime: An oxime used as an antidote for organophosphate poisoning. It reactivates acetylcholinesterase inhibited by organophosphates.

Obidoxime: Another oxime used for similar purposes as pralidoxime, with a different chemical structure and reactivity.

Methoxime: An oxime with applications in medicinal chemistry and organic synthesis, known for its ability to form stable complexes with metal ions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H14ClN2O2

- Molecular Weight : 250.70 g/mol

- CAS Number : 478043-65-1

This structure features a chlorophenyl group, which is often associated with enhanced biological activity in pharmaceuticals.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis and reduced cell viability.

- Cell Cycle Arrest : The compound may influence the cell cycle, particularly inducing G2/M phase arrest, which is critical for cancer therapy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 2.96 | 24 |

| MDA-MB-231 | 0.80 | 24 |

| SK-BR-3 | 1.21 | 24 |

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A notable case study involved the treatment of breast cancer cells with varying concentrations of the compound. The results demonstrated:

- Apoptotic Induction : Flow cytometry analyses revealed increased apoptotic rates in treated cells compared to controls.

- Cell Morphology Changes : Microscopic examination showed morphological changes consistent with apoptosis (cell shrinkage and detachment).

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. The ability to induce apoptosis and inhibit cell proliferation suggests that this compound could be developed further for clinical applications.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWVSACFOQYMMH-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCOCC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.